

Application Notes and Protocols for TK-642 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675

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Introduction

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways. Dysregulation of SHP2 activity has been implicated in various human cancers, making it a promising therapeutic target. **TK-642** is a recently identified pyrazolopyrazine-based allosteric inhibitor of SHP2, demonstrating high potency and selectivity.^{[1][2]} This document provides detailed application notes and protocols for the use of **TK-642** as a reference compound in high-throughput screening (HTS) assays designed to identify novel SHP2 inhibitors.

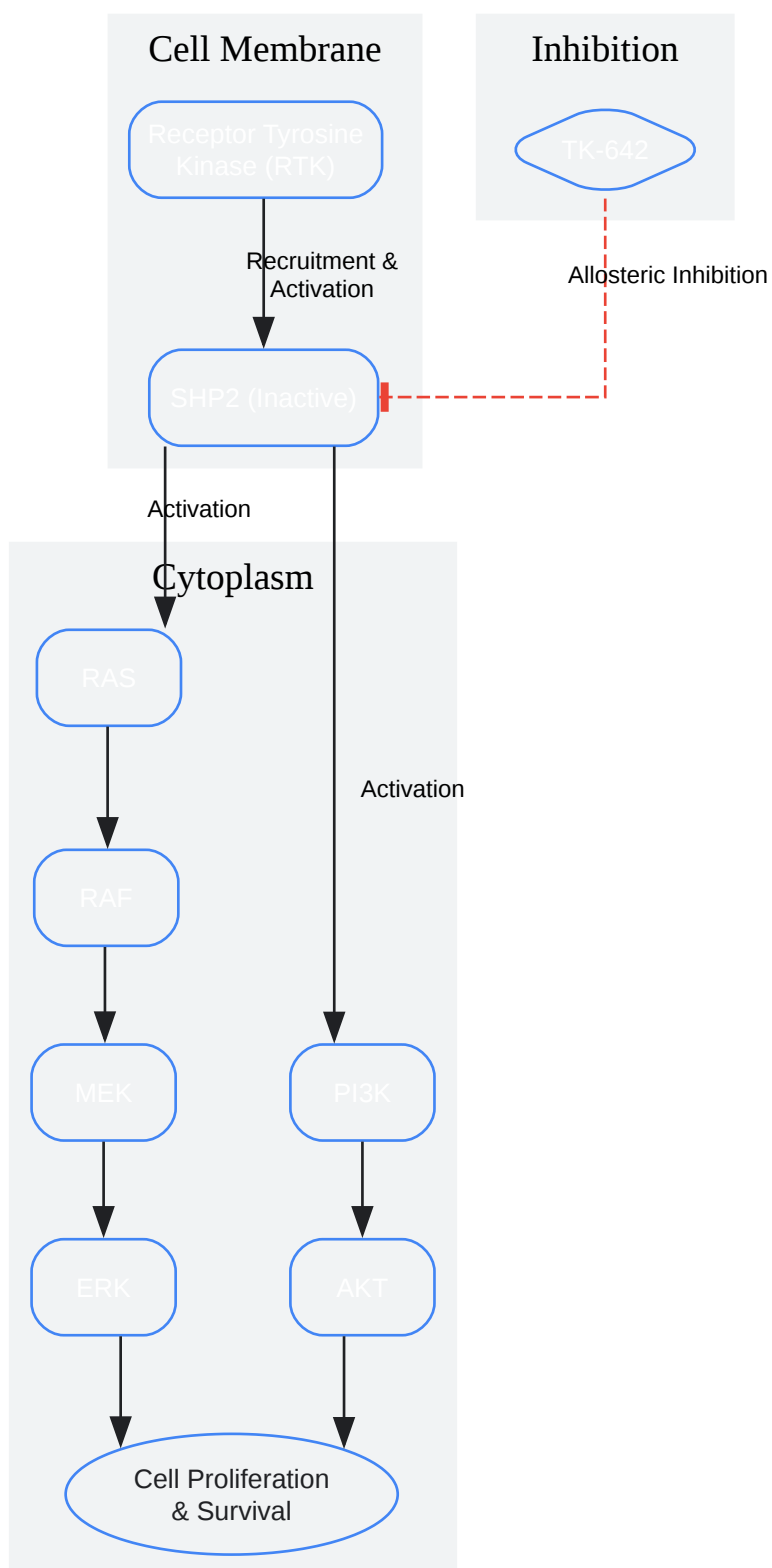
Quantitative Data Summary

The following table summarizes the key quantitative data for **TK-642**, a potent allosteric SHP2 inhibitor.

Parameter	Value	Cell Line/Conditions	Reference
SHP2WT IC50	2.7 nM	Biochemical Assay	[1][2]
Cell Proliferation IC50	5.73 µM	KYSE-520 esophageal cancer cells	[1][2]
Oral Bioavailability (F)	42.5%	In vivo mouse model	[1][2]
Half-life (t1/2)	2.47 hours	In vivo mouse model	[1][2]

Signaling Pathway of SHP2 and Inhibition by TK-642

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades. **TK-642**, as an allosteric inhibitor, binds to a "tunnel-like" pocket in SHP2, locking it in an inactive conformation.[1] This prevents the dephosphorylation of its targets and subsequently suppresses the downstream ERK and AKT signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[1][2]





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References

- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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